4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical is a stable free radical compound It is characterized by the presence of a bromine atom, multiple methyl groups, and a methylsulfonylmethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Introduction of the Bromine Atom: Bromination is carried out using a brominating agent such as bromine or N-bromosuccinimide.
Addition of Methyl Groups: Methylation is achieved using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Methylsulfonylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the radical to a more stable non-radical form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Sodium methoxide, potassium cyanide.
Major Products
Oxidation Products: Corresponding oxides and hydroxides.
Reduction Products: Non-radical derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Investigated for its potential effects on biological systems and its use as a probe in biochemical assays.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical involves its ability to participate in radical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through radical-mediated processes. These interactions can lead to changes in the activity of the target molecules and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Diazo-2,2,5,5-tetramethyl-hexan-3-one
- 4-Bromo-2,2,5,5-tetramethyl-dihydro-furan-3-one
- 4,4-Di-tert-butyl-2,2,5,5-tetramethyl-hexan-3-one
Uniqueness
4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C10H18BrNO4S |
---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
(4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C10H18BrNO4S/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h13H,6H2,1-5H3 |
InChI Key |
VNVPHGVBCNANOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)Br)COS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.